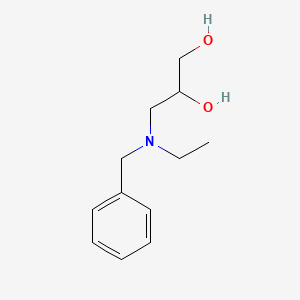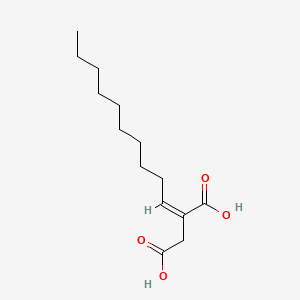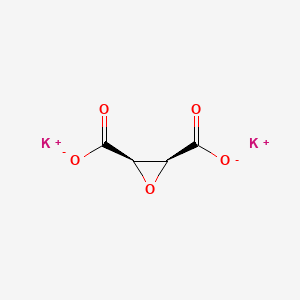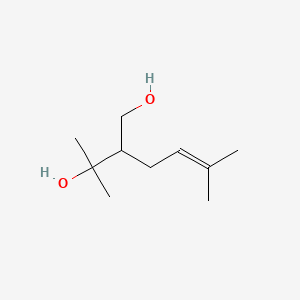
3-Methyl-2-(3-methylbut-2-enyl)butane-1,3-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-2-(3-methylbut-2-enyl)butane-1,3-diol is an organic compound with the molecular formula C10H20O2. It is a diol, meaning it contains two hydroxyl groups (-OH) attached to its carbon chain. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2-(3-methylbut-2-enyl)butane-1,3-diol can be achieved through several synthetic routes. One common method involves the reaction of 3-methyl-2-butenoic acid with 3-methylbut-2-enyl alcohol under acidic conditions to form the ester, which is then reduced to the diol using a reducing agent such as lithium aluminum hydride (LiAlH4).
Industrial Production Methods
Industrial production of this compound typically involves large-scale esterification followed by reduction. The reaction conditions are optimized to ensure high yield and purity, often involving the use of catalysts and controlled temperature and pressure conditions.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-2-(3-methylbut-2-enyl)butane-1,3-diol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be further reduced to form alkanes.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for halogenation.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Alkanes.
Substitution: Halogenated compounds.
Scientific Research Applications
3-Methyl-2-(3-methylbut-2-enyl)butane-1,3-diol has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism by which 3-Methyl-2-(3-methylbut-2-enyl)butane-1,3-diol exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups play a crucial role in these interactions, facilitating hydrogen bonding and other molecular interactions. The compound’s unique structure allows it to participate in various biochemical pathways, influencing cellular processes and metabolic functions.
Comparison with Similar Compounds
Similar Compounds
3-Methyl-1,3-butanediol: Another diol with a similar structure but different reactivity and applications.
2-Butenoic acid, 3-methyl-, 3-methylbutyl ester: Shares a similar backbone but differs in functional groups and properties.
Butanoic acid, 3-methyl-, 3-methyl-3-butenyl ester: Similar ester compound with different chemical behavior.
Uniqueness
3-Methyl-2-(3-methylbut-2-enyl)butane-1,3-diol is unique due to its specific arrangement of hydroxyl groups and the presence of a double bond in its structure. This combination of features gives it distinct reactivity and makes it valuable in various chemical and industrial applications.
Properties
CAS No. |
69343-73-3 |
|---|---|
Molecular Formula |
C10H20O2 |
Molecular Weight |
172.26 g/mol |
IUPAC Name |
3-methyl-2-(3-methylbut-2-enyl)butane-1,3-diol |
InChI |
InChI=1S/C10H20O2/c1-8(2)5-6-9(7-11)10(3,4)12/h5,9,11-12H,6-7H2,1-4H3 |
InChI Key |
QMOAXOFWWFUAKB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCC(CO)C(C)(C)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


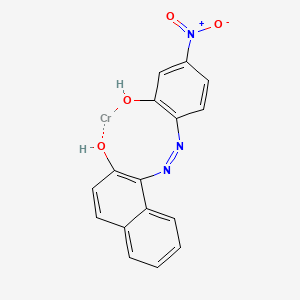
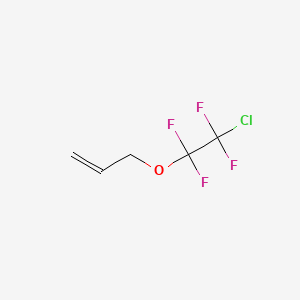
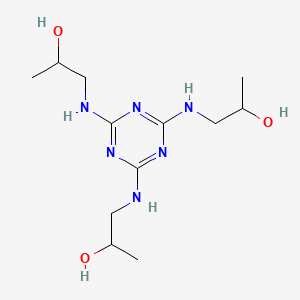
![2-(3,4-dichlorophenyl)-3,4-dihydro-2H-pyrano[2,3-b]pyridine](/img/structure/B12666625.png)
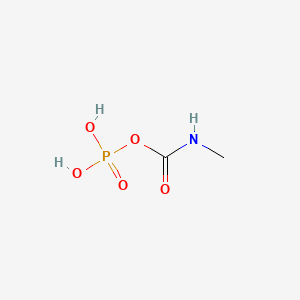
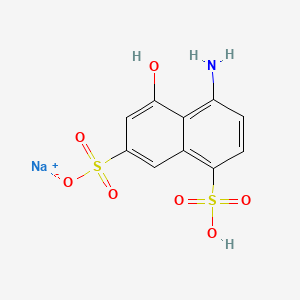


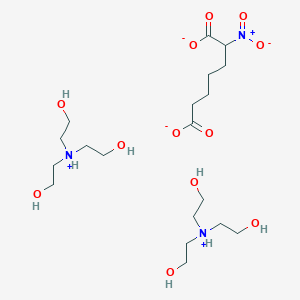
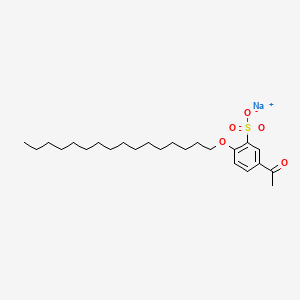
![6-bromo-2-(4-chlorophenyl)-3,4-dihydro-2H-pyrano[2,3-b]pyridine](/img/structure/B12666662.png)
